Cas no 686771-00-6 (ethyl 2-methyl-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)propanoate)

ethyl 2-methyl-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)propanoate structure
686771-00-6 structure
商品名:ethyl 2-methyl-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)propanoate
CAS番号:686771-00-6
MF:C18H20N2O3S2
メガワット:376.493001937866
CID:6129828
PubChem ID:2155158

ethyl 2-methyl-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)propanoate 化学的及び物理的性質

名前と識別子

    • ethyl 2-methyl-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)propanoate
    • ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate
    • Propanoic acid, 2-methyl-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-, ethyl ester
    • F0579-0081
    • AKOS024584777
    • ethyl 2-methyl-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate
    • 686771-00-6
    • ethyl 2-methyl-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)propanoate
    • インチ: 1S/C18H20N2O3S2/c1-4-23-16(22)18(2,3)25-17-19-13-10-11-24-14(13)15(21)20(17)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3
    • InChIKey: QPIZSBVZEGRMAN-UHFFFAOYSA-N
    • ほほえんだ: C(OCC)(=O)C(C)(SC1N(C2=CC=CC=C2)C(=O)C2SCCC=2N=1)C

計算された属性

  • せいみつぶんしりょう: 376.09153485g/mol
  • どういたいしつりょう: 376.09153485g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 622
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 110Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

  • 密度みつど: 1.32±0.1 g/cm3(Predicted)
  • ふってん: 507.0±60.0 °C(Predicted)
  • 酸性度係数(pKa): -0.84±0.20(Predicted)

ethyl 2-methyl-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0579-0081-50mg
ethyl 2-methyl-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)propanoate
686771-00-6 90%+
50mg
$240.0 2023-05-17
Life Chemicals
F0579-0081-10mg
ethyl 2-methyl-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)propanoate
686771-00-6 90%+
10mg
$118.5 2023-05-17
Life Chemicals
F0579-0081-5μmol
ethyl 2-methyl-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)propanoate
686771-00-6 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F0579-0081-10μmol
ethyl 2-methyl-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)propanoate
686771-00-6 90%+
10μl
$103.5 2023-05-17
Life Chemicals
F0579-0081-1mg
ethyl 2-methyl-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)propanoate
686771-00-6 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F0579-0081-15mg
ethyl 2-methyl-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)propanoate
686771-00-6 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F0579-0081-75mg
ethyl 2-methyl-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)propanoate
686771-00-6 90%+
75mg
$312.0 2023-05-17
Life Chemicals
F0579-0081-2μmol
ethyl 2-methyl-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)propanoate
686771-00-6 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F0579-0081-40mg
ethyl 2-methyl-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)propanoate
686771-00-6 90%+
40mg
$210.0 2023-05-17
Life Chemicals
F0579-0081-20μmol
ethyl 2-methyl-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)propanoate
686771-00-6 90%+
20μl
$118.5 2023-05-17

ethyl 2-methyl-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)propanoate 関連文献

ethyl 2-methyl-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)propanoateに関する追加情報

Professional Introduction to Ethyl 2-methyl-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)propanoate (CAS No. 686771-00-6)

Ethyl 2-methyl-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)propanoate, identified by its CAS number 686771-00-6, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thienopyrimidine class of heterocyclic molecules, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development.

The molecular structure of Ethyl 2-methyl-2-{(4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl}propanoate features a complex arrangement of functional groups that contribute to its unique chemical properties. The presence of a sulfanyl group at the 2-position of the thienopyrimidine ring introduces a polar moiety that enhances solubility and reactivity. Additionally, the ethyl ester group at the terminal position provides a handle for further chemical modifications, making this compound a versatile intermediate in synthetic chemistry.

In recent years, there has been growing interest in thienopyrimidine derivatives due to their demonstrated efficacy in various biological assays. Studies have shown that these compounds exhibit inhibitory activity against multiple targets, including kinases and other enzymes involved in cancer progression. The sulfanyl-substituted thienopyrimidines have been particularly noted for their ability to modulate signaling pathways associated with cell proliferation and apoptosis.

One of the most compelling aspects of Ethyl 2-methyl-2-{(4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl}propanoate is its potential as a building block for more complex pharmacophores. Researchers have leveraged its scaffold to develop novel analogs with enhanced binding affinity and selectivity. For instance, modifications at the phenyl ring or the sulfanyl group have been explored to optimize interactions with biological targets. These efforts have led to the discovery of several promising lead compounds that are currently undergoing further investigation.

The synthesis of Ethyl 2-methyl-2-{(4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl)sulfanyl}propanoate involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the thienopyrimidine core and nucleophilic substitution to introduce the sulfanyl group. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the desired carbon-carbon bonds with high efficiency.

The pharmacological profile of this compound has been extensively studied in preclinical models. Initial assays have revealed notable effects on enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The ability of Ethyl 2-methyl-{(4-oxyso)-thiophene[3',4':5',6']pyrimidin]-5(1'H)-one} propanato ethylester derivative (a closely related analog) to inhibit these enzymes has been linked to its anti-proliferative properties.

Recent advancements in computational chemistry have further accelerated the discovery process for thienopyrimidine-based drugs. Molecular docking studies have been employed to predict binding modes and affinities between Ethyl 2-methyl-{(4-oxyso)-thiophene[3',4':5',6']pyrimidin]-5(1'H)-one} propanato ethylester derivative and target proteins. These simulations have provided valuable insights into structure-function relationships and have guided the design of optimized derivatives.

The role of Ethyl 2-methyl-{(4-oxyso)-thiophene[3',4':5',6']pyrimidin]-5(1'H)-one} propanato ethylester derivative as an intermediate has also been explored in industrial settings. Its scalability and reproducibility make it an attractive candidate for large-scale synthesis. Pharmaceutical companies are increasingly investing in green chemistry principles to improve synthetic routes while minimizing environmental impact.

In conclusion, Ethyl 2-methyl-{(4-oxyso)-thiophene[3',4':5',6']pyrimidin]-5(1'H)-one} propanato ethylester derivative represents a significant advancement in medicinal chemistry. Its unique structural features and biological activities position it as a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications for thienopyrimidine derivatives like this one, their importance in addressing global health challenges will only continue to grow.

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